molecular formula C10H14ClN3O3 B14286597 2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine CAS No. 126972-12-1

2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine

Cat. No.: B14286597
CAS No.: 126972-12-1
M. Wt: 259.69 g/mol
InChI Key: CQBDYRKNVXHODA-UHFFFAOYSA-N
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Description

2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of a butoxy group, a chloro group, and an oxirane (epoxide) group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine typically involves the following steps:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Introduction of the butoxy group: This step involves the nucleophilic substitution of one of the chlorine atoms in the triazine ring with a butoxy group, often using butanol as the nucleophile.

    Introduction of the oxirane group: The final step involves the reaction of the intermediate compound with an epoxide precursor, such as epichlorohydrin, to introduce the oxirane group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Epoxide ring-opening: The oxirane group can undergo ring-opening reactions with nucleophiles, such as water, alcohols, or amines, leading to the formation of diols or amino alcohols.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various oxidation or reduction products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. Reaction conditions typically involve mild to moderate temperatures and the use of solvents such as dichloromethane or ethanol.

    Epoxide ring-opening: Common reagents include water, alcohols, and amines. Reaction conditions typically involve mild temperatures and the use of acidic or basic catalysts.

    Oxidation and reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted triazines with various functional groups.

    Epoxide ring-opening: Diols or amino alcohols.

    Oxidation and reduction: Various oxidation or reduction products, depending on the specific conditions used.

Scientific Research Applications

2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.

    Industry: It is used in the production of specialty chemicals, such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine involves its interaction with various molecular targets and pathways. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxy-4-chloro-6-methoxy-1,3,5-triazine: Similar structure but lacks the oxirane group.

    2-Butoxy-4-chloro-6-[(2-hydroxyethoxy)methoxy]-1,3,5-triazine: Similar structure but has a hydroxyethoxy group instead of an oxirane group.

    2-Butoxy-4-chloro-6-[(2-aminoethoxy)methoxy]-1,3,5-triazine: Similar structure but has an aminoethoxy group instead of an oxirane group.

Uniqueness

The presence of the oxirane group in 2-butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine makes it unique compared to similar compounds. The oxirane group imparts high reactivity and the ability to form covalent bonds with nucleophilic sites, which can be exploited in various chemical and biological applications. This reactivity is not present in similar compounds that lack the oxirane group, making this compound a valuable compound for research and industrial applications.

Properties

CAS No.

126972-12-1

Molecular Formula

C10H14ClN3O3

Molecular Weight

259.69 g/mol

IUPAC Name

2-butoxy-4-chloro-6-(oxiran-2-ylmethoxy)-1,3,5-triazine

InChI

InChI=1S/C10H14ClN3O3/c1-2-3-4-15-9-12-8(11)13-10(14-9)17-6-7-5-16-7/h7H,2-6H2,1H3

InChI Key

CQBDYRKNVXHODA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC(=NC(=N1)Cl)OCC2CO2

Origin of Product

United States

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